3-(Phenoxyacetyl)benzonitrile
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Overview
Description
3-(Phenoxyacetyl)benzonitrile: , also known by its systematic IUPAC name, is an aromatic organic compound represented by the formula C₆H₅(CN). Its abbreviated form is PhCN. This colorless liquid emits a sweet, bitter almond odor. The compound serves as a precursor to the resin benzoguanamine .
Preparation Methods
a. Ammoxidation of Toluene: The primary industrial method for synthesizing 3-(Phenoxyacetyl)benzonitrile involves ammoxidation of toluene. This process occurs through the reaction of toluene with ammonia and oxygen (or air) at elevated temperatures (400–450 °C): [ C₆H₅CH₃ + \frac{3}{2} O₂ + NH₃ → C₆H₅(CN) + 3 H₂O ]
In the laboratory, alternative routes include:
- Dehydration of benzamide or benzaldehyde oxime.
- The Rosenmund–von Braun reaction using cuprous cyanide or NaCN/DMSO and bromobenzene.
Chemical Reactions Analysis
3-(Phenoxyacetyl)benzonitrile undergoes various reactions:
Hydrolysis: Reacts with amines to form N-substituted benzamides.
Methanolysis: Yields diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis.
Coordination Complexes: Forms soluble benzonitrile complexes with transition metals, such as PdCl₂(PhCN)₂. These complexes serve as useful synthetic intermediates.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a versatile precursor for various derivatives.
Biology: In studies involving coordination complexes and ligand exchange reactions.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the production of benzoguanamine resins.
Mechanism of Action
The precise mechanism by which 3-(Phenoxyacetyl)benzonitrile exerts its effects depends on its specific applications. It may interact with molecular targets and pathways relevant to its intended use.
Comparison with Similar Compounds
While 3-(Phenoxyacetyl)benzonitrile is unique in its structure, it shares similarities with other nitriles. further exploration is needed to identify specific analogues.
Properties
CAS No. |
166190-02-9 |
---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-(2-phenoxyacetyl)benzonitrile |
InChI |
InChI=1S/C15H11NO2/c16-10-12-5-4-6-13(9-12)15(17)11-18-14-7-2-1-3-8-14/h1-9H,11H2 |
InChI Key |
RDYVYYWWEJFVEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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